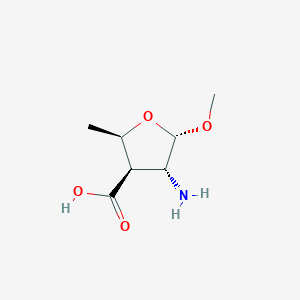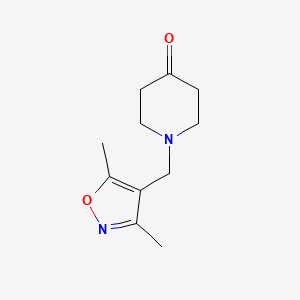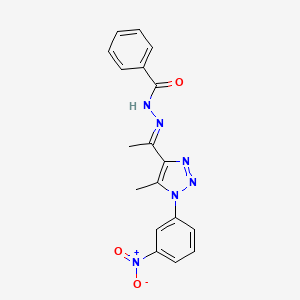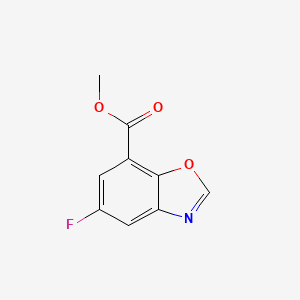
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol is a chiral compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with an isopropyl group at the second position and hydroxyl groups at the third and fourth positions. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to build the pyrrolidine ring.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce asymmetry during the formation of the pyrrolidine ring.
Reduction of Pyrrolidone Derivatives: Reduction of pyrrolidone derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods:
Batch Processing: Large-scale synthesis using batch reactors, optimizing reaction conditions for maximum yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl groups to carbonyl groups, forming pyrrolidone derivatives.
Reduction: Reduction reactions can be used to convert pyrrolidone derivatives back to this compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: this compound.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
(2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or modulation of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
類似化合物との比較
2-Propylpyrrolidine-3,4-diol: Similar structure but with a propyl group instead of an isopropyl group.
2-Isopropylpyrrolidine-3,5-diol: Similar structure but with hydroxyl groups at different positions.
2-Isopropylpiperidine-3,4-diol: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness: (2S,3S,4S)-2-Isopropylpyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(2S,3S,4S)-2-propan-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO2/c1-4(2)6-7(10)5(9)3-8-6/h4-10H,3H2,1-2H3/t5-,6-,7+/m0/s1 |
InChIキー |
KHGOWMSTRYRYPU-LYFYHCNISA-N |
異性体SMILES |
CC(C)[C@H]1[C@@H]([C@H](CN1)O)O |
正規SMILES |
CC(C)C1C(C(CN1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
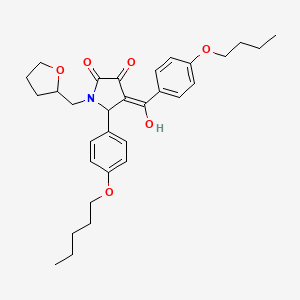
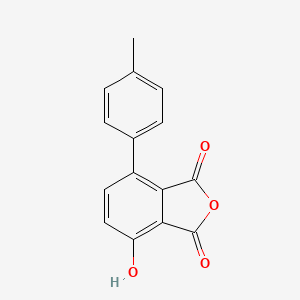
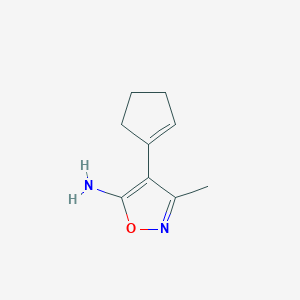
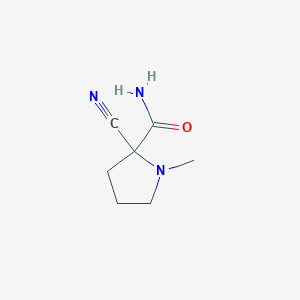
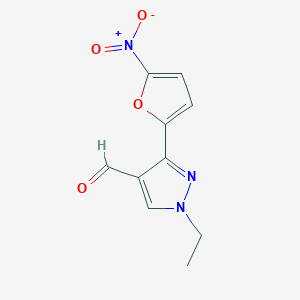
![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)
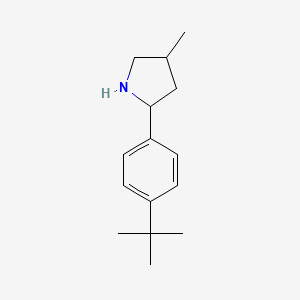
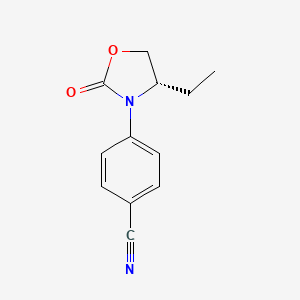
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
